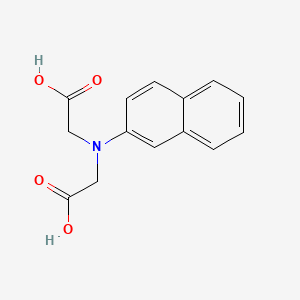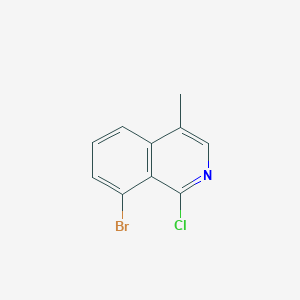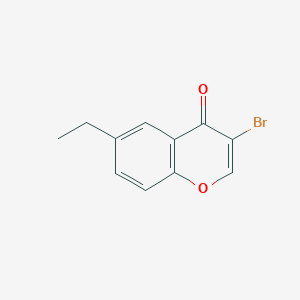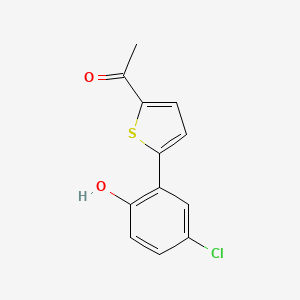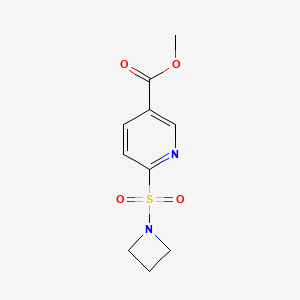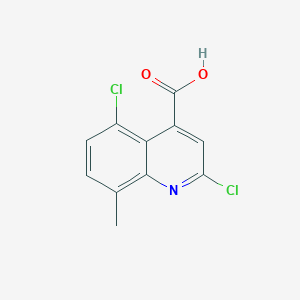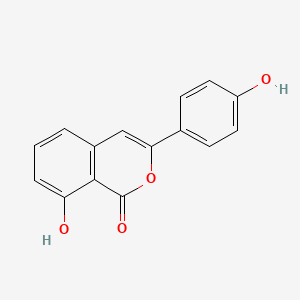
1H-2-Benzopyran-1-one, 8-hydroxy-3-(4-hydroxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one is a compound belonging to the class of isocoumarins, which are known for their diverse biological activities. This compound features a hydroxyphenyl group attached to the isochromenone core, making it a significant molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization to form the isochromenone core . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the isochromenone core can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular pathways. The compound may inhibit specific enzymes or interact with DNA, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxycoumarin: Known for its anticoagulant properties.
7-Hydroxycoumarin: Studied for its fluorescent properties and use in biochemical assays.
6-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one: Similar structure but different substitution pattern, leading to varied biological activities.
Uniqueness
8-Hydroxy-3-(4-hydroxyphenyl)-1H-isochromen-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual hydroxyl groups enhance its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various research applications .
Propiedades
Número CAS |
80458-94-2 |
|---|---|
Fórmula molecular |
C15H10O4 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
8-hydroxy-3-(4-hydroxyphenyl)isochromen-1-one |
InChI |
InChI=1S/C15H10O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-8,16-17H |
Clave InChI |
UOQJBAKMQGQLNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=O)OC(=C2)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-(hydroxymethyl)-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B11859695.png)

![N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide](/img/structure/B11859699.png)
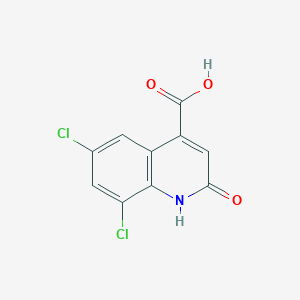
![3-Iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11859701.png)
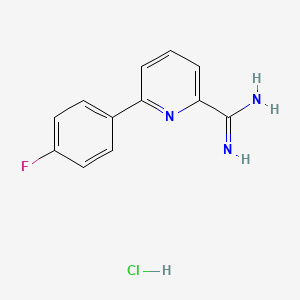

![N-tert-butyl-N-[4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B11859711.png)
